BEBT-908 - 1235449-52-1

BEBT-908

Catalog Number: EVT-265600
CAS Number: 1235449-52-1
Molecular Formula: C23H25N9O3S
Molecular Weight: 507.573
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CUDC-908, also known as MDK9521, BEBT 908, PI3Kα inhibitor 1 and PI3Kα-IN-243 , is a potent PI3Kα inhibitor. MDK9521 was reported in patent US/20120088764A1. MDK9521 has CAS#1235449-52-1.
Source and Classification

BEBT-908 is classified as an anticancer agent due to its dual inhibition mechanism, which disrupts critical signaling pathways involved in tumor growth and survival. It is primarily studied for its effects on hematological malignancies, particularly those resistant to existing therapies . The compound's chemical identifier is 1235449-52-1, and it has been characterized through various analytical techniques, confirming its high purity and structural integrity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BEBT-908 involves several key steps:

  1. Initial Synthesis: The core structure is established from starting materials, specifically through reactions involving compound SM3 and a precursor compound.
  2. Functionalization: Functional groups are added to enhance the compound's affinity for its molecular targets, specifically Phosphoinositide 3-kinase and Histone deacetylases.
  3. Purification: Techniques such as chromatography are employed to ensure the final product's purity exceeds 98% .

The detailed synthetic route includes:

  • Reacting compound SM3 with another precursor in acetonitrile and N,N-diisopropylethylamine.
  • Employing Suzuki coupling conditions to form intermediate compounds.
  • Converting the final product into its trihydrochloride salt form using hydrogen chloride in methanol .
Molecular Structure Analysis

Structure and Data

BEBT-908 has a complex molecular structure characterized by specific functional groups that facilitate its inhibitory action. The molecular formula and structural data have been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The precise arrangement of atoms contributes to its pharmacological properties, enabling it to effectively target both Phosphoinositide 3-kinase and Histone deacetylases .

Chemical Reactions Analysis

Reactions and Technical Details

BEBT-908 participates in various chemical reactions, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are crucial for modifying the compound during synthesis or for further derivatization in research applications .

Mechanism of Action

Process and Data

BEBT-908 operates through a dual inhibition mechanism that affects multiple signaling pathways critical for cancer cell survival. By inhibiting Phosphoinositide 3-kinase, it disrupts cellular proliferation signals. Concurrently, inhibition of Histone deacetylases alters gene expression patterns associated with tumor growth. This dual action promotes apoptosis (programmed cell death) and cell cycle arrest, particularly in G1 phase, enhancing the compound's antitumor efficacy .

Research indicates that BEBT-908 also induces immunogenic ferroptosis, a form of regulated cell death that can stimulate immune responses against tumors. This mechanism positions BEBT-908 as a promising candidate for combination therapies in cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BEBT-908 exhibits the following properties:

  • Appearance: Typically presented as a solid trihydrochloride salt.
  • Purity: Greater than 98%, confirmed through high-performance liquid chromatography.
  • Solubility: Soluble in common organic solvents used in pharmaceutical applications.

The stability of BEBT-908 under various conditions is essential for its application in clinical settings, ensuring consistent performance during therapeutic use .

Applications

Scientific Uses

BEBT-908 is primarily explored for its potential applications in oncology, particularly against diffuse large B-cell lymphoma. Its ability to inhibit both Phosphoinositide 3-kinase and Histone deacetylases makes it a valuable tool for researchers investigating dual-target therapies. Preclinical studies have shown that BEBT-908 can significantly suppress tumor growth and enhance the effectiveness of existing cancer treatments by overcoming resistance mechanisms associated with single-agent therapies .

Introduction

Pathogenesis of DLBCL and Unmet Therapeutic Needs

The PI3K/AKT/mTOR signaling axis is constitutively activated in >50% of DLBCL cases through multiple mechanisms:

  • Genetic Alterations: Recurrent mutations in PIK3CD, PTEN loss, and BCR pathway activators (e.g., CD79B) drive hyperactive PI3K signaling, promoting cell survival and proliferation [2] [7].
  • Epigenetic Dysregulation: Overexpression of Class I HDACs (HDAC1/2/3) silences tumor suppressor genes and enhances oncoprotein stability (e.g., BCL6, MYC), contributing to aggressive phenotypes [3].
  • Cross-Pathway Feedback: PI3K inhibition triggers compensatory activation of parallel survival pathways (e.g., JAK/STAT, MAPK), while HDAC inhibition upregulates pro-survival kinases, enabling therapeutic escape [3] [7].

Table 1: Molecular Drivers of DLBCL Pathogenesis

PathwayKey AlterationsClinical Impact
PI3K/AKT/mTORPIK3CD mutations, PTEN lossChemoresistance, poor prognosis
EpigeneticHDAC1/2/3 overexpressionImmune evasion, proliferation
B-cell ReceptorCD79B mutationsConstitutive NF-κB activation

Current therapies face significant limitations:

  • Chemotherapy Resistance: Rituximab-based regimens fail in high-risk molecular subtypes (e.g., MCD/cluster 5), with median progression-free survival <6 months in r/r settings [5] [10].
  • Blood-Brain Barrier (BBB) Limitations: Agents like idelalisib (PI3Kδ inhibitor) and vorinostat (HDAC inhibitor) exhibit poor CNS penetration, hindering efficacy in CNS-involved DLBCL [1] [7].
  • Single-Agent Limitations: Monotherapies targeting PI3K or HDAC show modest response rates (ORR: 15–30%) due to pathway redundancy [2] [3].

Rationale for Dual-Target Inhibition: PI3K and HDAC Synergy

BEBT-908’s design leverages polypharmacology to disrupt compensatory signaling between PI3K and HDAC pathways:

  • Mechanistic Synergy:
  • PI3K inhibition reduces PIP3-dependent AKT phosphorylation, while HDAC inhibition acetylates and inactivates AKT, amplifying apoptosis [3].
  • Dual blockade downregulates c-Myc expression 3–5-fold more effectively than single agents, inducing synthetic lethality in MYC-driven lymphomas [1] [7].
  • Epigenetic Reprogramming: HDAC inhibition reverses PI3K-driven suppression of tumor suppressor genes (e.g., PTEN), restoring chemosensitivity [3] [7].
  • Ferroptosis Induction: BEBT-908 depletes glutathione and elevates reactive oxygen species (ROS) by suppressing c-Myc–mediated iron metabolism genes, triggering iron-dependent cell death [1] [7].

Table 2: Preclinical Comparison of Dual vs. Single-Target Inhibitors in DLBCL

AgentTarget(s)c-Myc ReductionApoptosis InductionCNS Penetration
IdelalisibPI3Kδ1.8-foldModerateLow
VorinostatHDAC1/2/32.1-foldModerateLow
BEBT-908PI3Kα/β/γ/δ, HDAC5.3-foldHighHigh

BEBT-908 demonstrates superior blood-brain barrier penetration in orthotopic lymphoma models, achieving brain-to-plasma ratios >0.8 compared to <0.1 for single-target inhibitors. This enables potent activity against CNS lymphomas, a sanctuary site for relapse [1] [7].

Properties

CAS Number

1235449-52-1

Product Name

BEBT-908

IUPAC Name

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide

Molecular Formula

C23H25N9O3S

Molecular Weight

507.573

InChI

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33)

InChI Key

TWJZFXHSPBBPNI-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.